5-Chloro-4-ethoxy-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-4-ethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3 |
InChI Key |
VKFGNGYLZNNQST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)O)C=O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Ethoxy 2 Hydroxybenzaldehyde
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Analysis
High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde, offering precise information about the chemical environment of each proton and carbon atom.
Comprehensive Proton and Carbon-13 NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons exhibit characteristic shifts, influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl proton often appears as a broad signal, its chemical shift being sensitive to concentration and temperature. msu.edu The ethoxy group protons and the aldehyde proton also show specific resonances.
Similarly, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. oregonstate.edu The carbonyl carbon of the aldehyde group characteristically appears at a significantly downfield chemical shift, often in the range of 190-210 ppm. pdx.edudocbrown.info The aromatic carbons show a cluster of signals in the typical aromatic region (100-150 ppm), with their exact shifts determined by the attached functional groups. oregonstate.edupdx.edu The carbons of the ethoxy group also have predictable chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 195 |
| Aromatic-H (position 3) | 7.0 - 7.5 | - |
| Aromatic-H (position 6) | 6.5 - 7.0 | - |
| Hydroxyl (-OH) | 10.0 - 12.0 (broad) | - |
| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 (quartet) | 60 - 70 |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 (triplet) | 10 - 20 |
| Aromatic-C1 (-CHO) | - | 115 - 120 |
| Aromatic-C2 (-OH) | - | 155 - 160 |
| Aromatic-C3 | - | 110 - 115 |
| Aromatic-C4 (-OEt) | - | 150 - 155 |
| Aromatic-C5 (-Cl) | - | 120 - 125 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed. sdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would show a correlation between the protons of the ethoxy group (the methylene (B1212753) and methyl protons). It would also help to confirm the relative positions of the aromatic protons by showing through-bond couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning the signals of the protonated carbons in the aromatic ring and the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net In this case, NOESY could reveal through-space interactions between the aldehyde proton and the hydroxyl proton, or between the ethoxy group protons and the aromatic proton at position 3.
Advanced NMR for Conformational Preferences and Dynamic Processes
The presence of the hydroxyl and aldehyde groups ortho to each other allows for the formation of an intramolecular hydrogen bond. This can restrict the rotation around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group. Advanced NMR techniques, such as variable temperature NMR, can be used to study these conformational preferences and any dynamic processes, like the breaking and reforming of the hydrogen bond. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions (FT-IR, Raman)
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the intramolecular hydrogen bonding.
Characteristic Absorption Bands of Aldehyde, Hydroxyl, and Ether Groups
The FT-IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (-CHO) | C=O stretch | 1650 - 1680 |
| Aldehyde (-CHO) | C-H stretch | 2820 - 2850 and 2720 - 2750 |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3100 - 3400 (broad) |
| Ether (Ar-O-C) | Asymmetric C-O-C stretch | 1200 - 1275 |
| Ether (Ar-O-C) | Symmetric C-O-C stretch | 1020 - 1075 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Aromatic Ring | C-H out-of-plane bend | 800 - 900 |
Spectroscopic Signatures of Intramolecular Hydrogen Bonding and Tautomeric Equilibria
A key feature of the vibrational spectrum of this compound is the evidence for a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. mdpi.comnih.gov This interaction causes a significant red-shift (lowering of the wavenumber) and broadening of the O-H stretching vibration compared to a free hydroxyl group. mdpi.com The position and shape of this band are sensitive to the strength of the hydrogen bond.
Furthermore, compounds like 2-hydroxybenzaldehydes can potentially exist in tautomeric equilibrium between the enol (hydroxy) form and the keto (quinone) form. rsc.orgnih.gov While the enol form is generally more stable in nonpolar solvents, the equilibrium can be influenced by solvent polarity. rsc.org Vibrational spectroscopy can be used to investigate this equilibrium. The presence of a significant amount of the keto tautomer would lead to the appearance of a characteristic C=O stretching frequency for the quinone form, which would be different from the aldehyde C=O stretch, and the appearance of N-H stretching bands if a Schiff base derivative were formed. rsc.org However, for this compound, the enol form is expected to be predominant.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through controlled fragmentation.
Exact Mass Measurement and Isotopic Distribution Patterns
HRMS would provide the exact mass of the molecular ion of this compound, allowing for the determination of its molecular formula with high confidence. The presence of chlorine, with its two abundant isotopes (Cl and Cl), would result in a characteristic M+2 isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | CHClO |
| Monoisotopic Mass | 200.02402 u |
| Theoretical m/z [M+H] | 201.03129 u |
| Isotopic Pattern | Characteristic 3:1 ratio for the [M+H] and [M+H+2] peaks due to the presence of a single chlorine atom. |
Elucidation of Fragmentation Mechanisms under Ionization Conditions
Under electron ionization (EI) or other ionization techniques, this compound would be expected to undergo predictable fragmentation. The fragmentation pattern provides a structural fingerprint of the molecule. Key bond cleavages would likely include the loss of the ethoxy group, the formyl group, and potentially the chlorine atom. The study of substituted benzaldehydes suggests that common fragmentation pathways involve the loss of a hydrogen atom from the aldehyde, followed by the elimination of carbon monoxide. jst.go.jpdocbrown.info
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Organization
Analysis of Unit Cell Parameters and Crystal Packing Motifs
A crystallographic study would determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. This information describes how the individual molecules are arranged in the crystal lattice. Studies on similar molecules, such as 5-chlorosalicylaldehyde (B124248), have shown that these types of compounds often crystallize in monoclinic or orthorhombic systems. acs.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | 90 |
| β (°) | Value would be determined experimentally |
| γ (°) | 90 |
| Volume (ų) | Value would be determined experimentally |
| Z | 4 |
Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)
The packing of molecules in the crystal is governed by intermolecular forces. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydroxyl group and the adjacent formyl group, a common feature in salicylaldehydes. nih.gov Intermolecular hydrogen bonds may also form, influencing the crystal packing.
Halogen Bonding: The chlorine atom could participate in halogen bonding, acting as a halogen bond donor to other electronegative atoms.
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π-π* and n-π* electronic transitions of the substituted aromatic system. While specific fluorescence data for this compound is not available, many salicylaldehyde (B1680747) derivatives are known to be fluorescent. The emission spectrum would likely be characterized by a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum.
Table 3: Predicted Spectroscopic Properties in Solution
| Parameter | Predicted Observation |
| UV-Vis Absorption (λmax) | Expected in the range of 250-400 nm |
| Molar Absorptivity (ε) | Value would be determined experimentally |
| Fluorescence Emission (λem) | Value would be determined experimentally, likely red-shifted from λmax |
| Quantum Yield (Φ) | Value would be determined experimentally |
Characterization of Electronic Transitions and Chromophoric Properties
The chromophoric properties of this compound arise from the π-electron system of the benzene ring, which is conjugated with the carbonyl group of the aldehyde and influenced by the electron-donating effects of the hydroxyl and ethoxy groups, as well as the electron-withdrawing nature of the chlorine atom. The UV-Vis absorption spectrum of such a molecule is expected to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions.
The primary absorption bands in substituted benzaldehydes are typically the K-band (a π → π* transition of the entire conjugated system) and the B-band (a π → π* transition associated with the benzene ring), and a weaker R-band (an n → π* transition of the carbonyl group).
π → π Transitions:* These are high-energy transitions and are expected to appear at shorter wavelengths (higher energy). The presence of the ethoxy and hydroxyl groups, both being auxochromes, will likely cause a bathochromic (red) shift of the main absorption bands compared to unsubstituted benzaldehyde (B42025). This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms.
n → π Transitions:* This transition involves the non-bonding electrons of the carbonyl oxygen and is typically of lower intensity and appears at longer wavelengths compared to the π → π* transitions.
For context, salicylaldehyde (2-hydroxybenzaldehyde) in various solvents exhibits absorption maxima that can be used as a baseline for understanding our target molecule. researchgate.netnist.gov The introduction of a chlorine atom at position 5 and an ethoxy group at position 4 will further modulate these transitions. The chloro group, being electron-withdrawing, and the ethoxy group, being electron-donating, will have competing effects on the electron density of the aromatic ring, influencing the energy of the molecular orbitals and thus the absorption wavelengths.
Anticipated Spectroscopic Data
Based on the analysis of related structures, a hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) might look as follows. It is important to note that these are estimated values for illustrative purposes.
| Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |
| Cyclohexane | ~260-275 | ~330-350 |
| Ethanol | ~265-280 | ~335-355 |
This table is generated based on the expected spectral shifts due to the substituents and is for illustrative purposes only, as direct experimental data was not found in the searched literature.
Influence of Solvent Polarity and pH on Photophysical Behavior
The photophysical behavior of this compound is expected to be significantly influenced by the polarity of the solvent and the pH of the medium.
Influence of Solvent Polarity (Solvatochromism)
Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism.
π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
Influence of pH
The pH of the solution will have a profound effect on the electronic structure and, consequently, the absorption spectrum of this compound due to the presence of the acidic phenolic hydroxyl group.
In acidic to neutral media, the compound will exist in its neutral form. However, in a basic medium, the hydroxyl group will be deprotonated to form a phenolate (B1203915) ion. This deprotonation will lead to significant changes in the electronic properties of the molecule. The phenolate ion is a much stronger electron-donating group than the neutral hydroxyl group. This increased electron-donating ability will enhance conjugation and is expected to cause a significant bathochromic shift in the π → π* absorption band. For instance, the absorption spectrum of salicylaldehyde shows a noticeable shift to longer wavelengths in alkaline pH. researchgate.net
Expected pH-Dependent Spectral Shifts
| pH Condition | Form | Expected λmax Shift | Reason |
| Acidic/Neutral | Neutral Molecule | Shorter Wavelength | Limited conjugation of the hydroxyl group. |
| Basic | Phenolate Ion | Longer Wavelength (Bathochromic Shift) | Increased electron-donating character of the phenolate ion enhances conjugation. |
This table illustrates the expected changes in the absorption maximum based on established principles of pH effects on phenolic compounds. Direct experimental data for the subject compound was not available in the reviewed literature.
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 4 Ethoxy 2 Hydroxybenzaldehyde
Electrophilic and Nucleophilic Reactions at the Aldehyde Functional Group
The aldehyde group is a primary site for both electrophilic and nucleophilic attack, making it a versatile handle for synthetic modifications.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions. With primary amines, it forms Schiff bases (imines), which are pivotal intermediates in the synthesis of various heterocyclic compounds and coordination complexes. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Similarly, in the Knoevenagel condensation, the aldehyde reacts with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond. The reaction mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the final product. The rate and yield of these reactions can be influenced by solvent polarity and the electronic nature of the substituents on the benzaldehyde (B42025) ring. mdpi.com
Table 1: Representative Condensation Reactions
| Reactant Type | Example Reactant | Catalyst/Conditions | Expected Product Type |
|---|---|---|---|
| Primary Amine | Aniline (B41778) | Mild Acid/Heat | Schiff Base (Imine) |
| Active Methylene | Malononitrile | Piperidine/Ethanol (B145695) | α,β-Unsaturated Dinitrile |
| Active Methylene | Ethyl Cyanoacetate | Base/Reflux | Substituted Cinnamate |
The aldehyde functional group can be selectively transformed into either a carboxylic acid or a primary alcohol without affecting the other functional groups on the ring.
Oxidation: The aldehyde can be oxidized to the corresponding 2-hydroxy-5-chloro-4-ethoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of reagent and reaction conditions is crucial to prevent side reactions, such as the oxidation of the phenolic hydroxyl group.
Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, yielding (5-chloro-4-ethoxy-2-hydroxyphenyl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may lead to the reduction of other functional groups if not controlled carefully.
Table 2: Selective Oxidation and Reduction
| Transformation | Reagent | Solvent | Expected Product |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Aqueous Base | 2-hydroxy-5-chloro-4-ethoxybenzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | (5-chloro-4-ethoxy-2-hydroxyphenyl)methanol |
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate which is then protonated to yield the final addition product. For instance, Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. The reaction with hydrogen cyanide (HCN) yields a cyanohydrin, a versatile synthetic intermediate.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group is also a key participant in chelation and can be modified through various derivatization reactions.
Like other salicylaldehyde (B1680747) derivatives, 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde is an excellent bidentate ligand for transition metal ions. learncbse.in The phenolic hydroxyl group and the adjacent carbonyl oxygen atom are perfectly positioned to form stable six-membered chelate rings with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). Upon deprotonation of the phenolic proton, the resulting phenoxide oxygen and the carbonyl oxygen coordinate to the metal center, forming highly colored and often crystalline metal complexes. These complexes have applications in catalysis and materials science.
The phenolic hydroxyl group can be readily derivatized to form ethers, esters, or silyl (B83357) ethers. These reactions typically involve deprotonation of the phenol (B47542) with a base to form the more nucleophilic phenoxide, which then reacts with an electrophile.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding ester. For example, reacting the compound with acetyl chloride would produce 2-formyl-4-chloro-5-ethoxyphenyl acetate.
Alkylation: O-alkylation is achieved by treating the compound with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or DMF. designer-drug.com This reaction proceeds via an Sₙ2 mechanism. For instance, alkylation of the similar 2-ethoxy-5-hydroxybenzaldehyde (B8715406) with benzyl bromide in the presence of K₂CO₃ gives 2-ethoxy-5-benzyloxybenzaldehyde in good yield. designer-drug.com
Silylation: The hydroxyl group can be protected by converting it into a silyl ether. This is typically done by reacting the phenol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This protecting group can be easily removed under acidic conditions or with a fluoride (B91410) source.
Table 3: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagent | Base/Solvent | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | Phenyl Ester |
| Alkylation | Benzyl Bromide | K₂CO₃ / Acetone | Phenyl Ether |
| Silylation | TBDMSCl | Imidazole / DMF | Silyl Ether |
Reactivity of the Aromatic Ring System of this compound
The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of the electronic effects of its four substituents. The hydroxyl (-OH) and ethoxy (-OC2H5) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the aldehyde (-CHO) and chloro (-Cl) groups are deactivating; the aldehyde group is a meta-director due to its electron-withdrawing resonance and inductive effects, while the chloro group is an ortho-, para-director despite its deactivating nature, a common characteristic of halogens.
The positions on the aromatic ring are numbered starting from the carbon bearing the aldehyde group as position 1. Therefore, the substituents are at C2 (-OH), C4 (-OC2H5), and C5 (-Cl). The unoccupied positions are C3 and C6. The strong activating effects of the hydroxyl and ethoxy groups, which direct ortho and para, significantly influence the regioselectivity of electrophilic substitution reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of these reactions on this compound are determined by the combined electronic influence of the existing substituents. The powerful activating and ortho-, para-directing hydroxyl and ethoxy groups dominate the directing effects.
The hydroxyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C1, occupied) positions. The ethoxy group at C4 directs to its ortho (C3 and C5, C5 is occupied) and para (C1, occupied) positions. The chloro group at C5 directs to its ortho (C4 and C6, C4 is occupied) and para (C2, occupied) positions. The aldehyde group at C1 is a deactivating, meta-directing group, directing to C3 and C5 (both occupied by other groups).
Considering these directing effects, the most likely position for electrophilic attack is C3, which is ortho to both the strongly activating hydroxyl and ethoxy groups. The C6 position is ortho to the chloro group and meta to the hydroxyl group, making it less favored for substitution.
Illustrative Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Major Product at C3 |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Chloro-4-ethoxy-2-hydroxy-3-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ or AlCl₃ | 3-Bromo-5-chloro-4-ethoxy-2-hydroxybenzaldehyde |
| Sulfonation | Fuming H₂SO₄ | 5-Chloro-4-ethoxy-2-hydroxy-3-sulfobenzaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-5-chloro-4-ethoxy-2-hydroxybenzaldehyde |
It is important to note that Friedel-Crafts reactions may be complicated by the presence of the deactivating aldehyde group and the potential for the Lewis acid catalyst to coordinate with the hydroxyl and ethoxy groups.
Nucleophilic aromatic substitution (SNAr) is less common than EAS for many benzene derivatives and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. youtube.com The reaction generally proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. youtube.com
For this compound, the chloro group can potentially act as a leaving group in an SNAr reaction. The presence of the electron-withdrawing aldehyde group, particularly its influence on the ortho and para positions, can facilitate this reaction. However, the strong electron-donating hydroxyl and ethoxy groups counteract this effect, making SNAr less favorable than on rings with multiple strong electron-withdrawing groups.
If SNAr were to occur, a strong nucleophile would be required. For instance, reaction with sodium methoxide (B1231860) could potentially replace the chlorine atom.
Potential Nucleophilic Aromatic Substitution:
| Nucleophile | Reagent | Potential Product |
| Methoxide Ion | CH₃ONa | 4-Ethoxy-2-hydroxy-5-methoxybenzaldehyde |
| Amine | R₂NH | 5-(Dialkylamino)-4-ethoxy-2-hydroxybenzaldehyde |
Ring-opening pathways for this compound under typical conditions are not expected, as the aromatic ring is quite stable. Extreme conditions, such as very high temperatures and pressures or strong oxidizing agents, would be necessary to cleave the benzene ring.
Reaction Kinetics and Thermodynamic Analysis of Transformations
The rate law for a reaction involving this compound would be determined experimentally by monitoring the change in concentration of the reactant or a product over time. This is often achieved using spectroscopic methods, such as UV-Vis spectrophotometry, if the reactant and product have distinct absorption spectra. researchgate.net
For a hypothetical reaction, such as the oxidation of the aldehyde group, the rate law would be expressed as:
Rate = k[this compound]ˣ[Oxidant]ʸ[Catalyst]ᶻ
where:
k is the rate constant.
x, y, and z are the reaction orders with respect to each species, which must be determined experimentally.
Methodology for Determining Rate Law:
Isolation Method (Pseudo-Order Conditions): The concentration of one reactant is kept much lower than the others, so its concentration is the limiting factor. For example, in an oxidation reaction, the concentration of the benzaldehyde derivative would be much lower than that of the oxidizing agent. researchgate.net By varying the initial concentration of each reactant one at a time while keeping others constant, the order of the reaction with respect to each component can be determined.
Initial Rates Method: The initial rate of the reaction is measured at different initial concentrations of the reactants. A plot of the logarithm of the initial rate versus the logarithm of the initial concentration of a reactant gives a straight line with a slope equal to the order of the reaction for that reactant. researchgate.net
Once the rate law is established, the rate constant (k) can be calculated. The effect of temperature on the rate constant is described by the Arrhenius equation, which allows for the determination of the activation energy.
The activation energy (Ea), which represents the minimum energy required for a reaction to occur, can be determined by studying the reaction at different temperatures. The Arrhenius equation provides the mathematical relationship:
k = A * e^(-Ea/RT)
where:
A is the pre-exponential factor.
R is the gas constant.
T is the absolute temperature.
A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be determined using the Eyring equation, which is derived from transition state theory.
Illustrative Thermodynamic Parameters:
| Parameter | Significance |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. |
| Enthalpy of Activation (ΔH‡) | The heat absorbed or released in forming the transition state from the reactants. |
| Entropy of Activation (ΔS‡) | The change in the degree of randomness in forming the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier, combining enthalpy and entropy effects. |
These parameters provide insight into the mechanism of the reaction. For example, a large negative entropy of activation might suggest a highly ordered transition state, such as one involving the association of multiple molecules.
Computational Chemistry and Theoretical Studies of 5 Chloro 4 Ethoxy 2 Hydroxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Theoretical calculations are instrumental in understanding the electronic characteristics and reactivity of molecules. For substituted benzaldehydes, these calculations provide insights into their chemical behavior.
Analysis of Molecular Orbitals (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For substituted benzaldehydes, the distribution of these frontier orbitals is typically spread across the aromatic ring and the aldehyde functional group. The specific energies and distributions for 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde would require dedicated quantum chemical calculations, which are not currently available in the literature.
Electrostatic Potential Maps and Fukui Functions for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In a typical substituted hydroxybenzaldehyde, the oxygen atom of the carbonyl group would exhibit a region of negative potential (red), indicating a site for electrophilic attack, while the hydroxyl proton would show a positive potential (blue), indicating a site for nucleophilic attack. Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. Specific MEP maps and Fukui function values for this compound are not documented in existing research.
Charge Distribution and Bond Order Analysis
Analysis of the charge distribution and bond orders provides a deeper understanding of the electronic structure and bonding within a molecule. Methods such as Natural Bond Orbital (NBO) analysis are often used to calculate atomic charges and analyze delocalization and hyperconjugative interactions. For a molecule like this compound, one would expect significant charge delocalization across the benzene (B151609) ring, influenced by the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing chloro and aldehyde groups. However, precise charge values and bond orders are not available without specific computational studies.
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure and conformational flexibility of a molecule are key to its physical and chemical properties.
Identification of Stable Conformers and Rotational Barriers
Substituted benzaldehydes can exist in different conformations due to the rotation around single bonds, such as the C-O bond of the ethoxy group and the C-C bond connecting the aldehyde group to the ring. Identifying the most stable conformers and the energy barriers for rotation between them is a standard part of computational analysis. This information is crucial for understanding the molecule's behavior in different environments. Such a detailed conformational analysis for this compound has not been reported.
Investigation of Tautomeric Equilibria (e.g., keto-enol forms)
Hydroxy-substituted aromatic aldehydes can potentially exist in equilibrium with their keto tautomers. Computational studies can predict the relative energies of these tautomers and the energy barrier for the tautomerization process. For 2-hydroxybenzaldehydes, the enol form is generally stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. While this is a known phenomenon in related compounds, the specific tautomeric equilibrium for this compound has not been computationally investigated in the available literature.
Prediction of Spectroscopic Properties through Computational Methods
Detailed computational predictions for the spectroscopic characteristics of this compound are not available in existing literature. Such studies on analogous compounds, like 3-Chloro-4-hydroxybenzaldehyde and various salicylaldehydes, have demonstrated the utility of computational approaches. researchgate.netresearchgate.net For instance, research on similar molecules often involves calculations that provide valuable data for comparison with experimental results. researchgate.net
There are no published studies presenting the theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. While experimental NMR data is available for related structures like 5-(chloromethyl)-2-hydroxybenzaldehyde, the corresponding computational analysis for the target compound is absent. lp.edu.ua
Similarly, a computational analysis of the vibrational frequencies and infrared (IR) and Raman intensities for this compound has not been reported. Theoretical vibrational studies on isomers and related benzaldehydes, such as 3-Chloro-4-hydroxybenzaldehyde, have been performed to assign experimental spectral bands, but this specific molecule has not been the subject of such an investigation. researchgate.net
The simulation of ultraviolet-visible (UV-Vis) absorption and fluorescence spectra for this compound using time-dependent DFT (TD-DFT) or other computational methods is not found in the current scientific literature.
Computational Elucidation of Reaction Mechanisms and Transition States
The exploration of reaction mechanisms involving this compound through computational means is another area lacking published research. Such studies are crucial for understanding the reactivity of a compound.
No computational data has been published on the geometries and energies of transition states for reactions involving this compound.
Consequently, without transition state analysis, the mapping of reaction pathways and their corresponding energy profiles for this compound has not been computationally modeled or reported.
Advanced Applications and Functional Roles of 5 Chloro 4 Ethoxy 2 Hydroxybenzaldehyde and Its Derivatives
Role as a Key Building Block in Complex Organic Molecule Synthesis
The strategic placement of functional groups on the benzaldehyde (B42025) ring allows for a diverse range of chemical transformations, making it a valuable precursor in multi-step organic synthesis.
Precursor for the Synthesis of Novel Natural Product Analogs
The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aiming to improve the therapeutic properties of naturally occurring compounds. While direct examples of using 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde for this purpose are not extensively documented, the general utility of substituted salicylaldehydes in this field is well-established. For instance, the benzoin (B196080) condensation reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of natural compounds and their analogs. nih.gov Hydroxy benzoin compounds, some of which are found in nature, can be synthesized from various benzaldehyde derivatives. nih.gov The unique substitution pattern of this compound could be leveraged to create novel analogs of bioactive benzoins or other natural products, where the chloro and ethoxy groups can modulate the electronic and steric properties, and consequently, the biological activity of the target molecules.
Furthermore, reactions like the Barbier reaction, which facilitates carbon-carbon bond formation between haloalkanes and carbonyl compounds, are instrumental in the synthesis of complex natural products such as alkaloids, terpenoids, and lactones. nih.gov The aldehyde functionality of this compound makes it a suitable substrate for such reactions, opening avenues for the synthesis of intricate and potentially bioactive molecules.
Construction of Diverse Heterocyclic and Carbocyclic Scaffolds
The synthesis of heterocyclic compounds is a major focus of organic chemistry due to their prevalence in pharmaceuticals and other functional materials. Salicylaldehyde (B1680747) derivatives are excellent precursors for a variety of heterocyclic systems. Research on analogs such as 5-chloromethyl-2-hydroxybenzaldehyde demonstrates the ease with which these molecules can be converted into valuable heterocyclic structures.
For example, the reaction of 5-chloromethyl-2-hydroxybenzaldehyde with various nucleophiles leads to a range of substituted salicylaldehydes that can be further cyclized. lp.edu.ua These derivatives have been successfully used in the synthesis of benzofurans and coumarins. lp.edu.ua The adjacent hydroxyl and carbonyl groups in these salicylaldehyde derivatives are perfectly positioned for cyclocondensation reactions. lp.edu.ua
| Precursor | Reagents and Conditions | Product | Heterocyclic Scaffold |
| 5-(Chloromethyl)-2-hydroxybenzaldehyde | 1. 4-Chlorothiophenol, Chloroform (B151607), NaHCO3, r.t., 18h | 5-{[(4-Chlorophenyl)thio]methyl}-2-hydroxybenzaldehyde | - |
| 5-{[(4-Chlorophenyl)thio]methyl}-2-hydroxybenzaldehyde | Chloroacetone, K2CO3, DMF, 100°C, 2h | 1-{5-{[(4-Chlorophenyl)thio]methyl}-benzofuran-2-yl}ethanone | Benzofuran |
Table 1: Synthesis of a Benzofuran derivative from a 5-chloromethyl-2-hydroxybenzaldehyde analog. lp.edu.ua
Given the structural similarities, this compound is expected to undergo similar transformations, providing access to a variety of substituted benzofurans, coumarins, chromenes, and other heterocyclic systems. The presence of the 4-ethoxy group can further influence the reactivity and properties of the resulting heterocycles.
Intermediate for the Preparation of Advanced Organic Materials
The unique electronic properties endowed by the substituents on the aromatic ring of this compound make it a potential intermediate for advanced organic materials. While specific applications of this exact compound are not widely reported, its analogs are known to be building blocks for materials with interesting optical and electronic properties. For instance, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further functional handles for polymerization or incorporation into larger molecular systems. The chlorine atom and ethoxy group can be used to tune the electronic properties and solubility of the resulting materials.
Applications in Coordination Chemistry and Design of Metal Complexes
The phenolic hydroxyl and aldehyde carbonyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of Schiff base ligands through the condensation of the aldehyde with primary amines is a common strategy to create versatile multidentate ligands.
Ligand Design for Homogeneous and Heterogeneous Catalysis
Schiff base complexes derived from salicylaldehydes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the salicylaldehyde ring and the amine precursor. The 5-chloro and 4-ethoxy groups in the target compound would influence the Lewis acidity of the metal center in the resulting complex, thereby affecting its catalytic activity. These complexes can be employed in both homogeneous and heterogeneous catalysis, depending on their solubility and stability.
Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The design of the organic linker is crucial for determining the structure and properties of the resulting MOF. While this compound itself may not be the direct linker, it can be readily converted into a dicarboxylic acid or other multitopic ligand suitable for MOF synthesis. For example, oxidation of the aldehyde and another functional group on the ring would yield a dicarboxylic acid that can act as a linker.
The functional groups on the ligand, such as the chloro and ethoxy groups, can be used to functionalize the pores of the MOF, leading to materials with tailored properties for applications in gas storage, separation, and catalysis. The synthesis of isostructural series of zirconium-based MOFs (UiO-66-type) using substituted terephthalic acids highlights the importance of ligand functionalization in creating stable and defective MOFs. rsc.org By analogy, ligands derived from this compound could be used to construct novel MOFs with unique properties.
Luminescent and Chiral Metal Complexes
Derivatives of this compound are valuable precursors for the construction of sophisticated metal complexes exhibiting luminescence and chirality. The primary route to these complexes is through the synthesis of Schiff base ligands. A Schiff base is formed via the condensation reaction between the aldehyde group of the salicylaldehyde and a primary amine. The resulting imine (-C=N-) group, along with the phenolic hydroxyl group, creates an excellent coordination site for metal ions.
Schiff bases derived from substituted salicylaldehydes are well-known for their ability to form stable complexes with a variety of transition metal ions. lp.edu.ua These metal complexes are central to the development of luminescent materials. The coordination of the metal ion to the Schiff base ligand can lead to the emergence of intense luminescence, often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The specific nature of the substituents on the salicylaldehyde ring, such as the electron-withdrawing chloro group and electron-donating ethoxy group in this compound, finely tunes the electronic structure of the ligand, thereby influencing the emission wavelength and quantum yield of the final luminescent complex.
Furthermore, by reacting this compound with a chiral amine, a chiral Schiff base ligand can be formed. When these chiral ligands coordinate with metal ions, they can induce the formation of chiral metal complexes. These complexes are of significant interest in fields such as asymmetric catalysis and chiroptical sensing, where the defined three-dimensional structure is crucial for stereoselective recognition and transformation. Studies on related structures, such as homo-binuclear copper(II) complexes derived from 5-chloro-2-hydroxybenzaldehyde, demonstrate the capacity of these halogenated salicylaldehydes to form intricate, multi-metal-centered structures. sci-hub.se
Table 1: Examples of Metal Complexes from Substituted Salicylaldehydes
| Precursor Aldehyde | Reactant | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|---|
| 5-Chloro-2-hydroxybenzaldehyde | Benzohydrazide | Copper(II) | Homo-binuclear complex | sci-hub.se |
| 5-Bromo-2-hydroxybenzaldehyde | Benzohydrazide | Copper(II) | Homo-binuclear complex | sci-hub.se |
Utilization in Chemical Sensor Development and Analytical Technologies
The structural framework of this compound is highly suitable for designing chemosensors for the detection of specific ions and molecules. Its derivatives are primarily employed in probes that signal the presence of an analyte through a change in their optical properties, such as fluorescence or color.
Schiff base metal complexes derived from substituted salicylaldehydes have been successfully utilized as optical chemical sensors. lp.edu.ua The fundamental principle involves a recognition event between the sensor molecule and the target analyte, leading to a measurable signal. The salicylaldehyde derivative provides the structural backbone and the binding site. For instance, a Schiff base complex designed with a specific cavity size and coordination geometry can exhibit high selectivity for a particular metal ion. Upon binding the target ion, the electronic properties of the complex are altered, which in turn affects its absorption or emission spectrum.
Derivatives of this compound can be tailored to create such selective probes. The presence of the ethoxy group can enhance solubility in certain media, while the chloro and hydroxyl groups are key to the coordination chemistry that underpins the sensing mechanism. Research on related compounds shows that salicylaldehyde-based Schiff base complexes can act as fluorescent chemosensors for various analytes. lp.edu.ua
The most common sensing mechanism for probes derived from this compound involves changes in fluorescence. Often, the Schiff base ligand itself may be weakly fluorescent. However, upon complexation with a specific metal ion, its conformational rigidity increases, and new electronic pathways for emission are created, leading to a "turn-on" fluorescent response. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful tool in sensor design.
Alternatively, a sensing mechanism can be based on analyte-induced structural transformation. For example, a non-fluorescent probe can be designed to react specifically with a target molecule, such as an aldehyde or a specific ion. mdpi.comresearchgate.net This reaction converts the probe into a new, highly fluorescent species. The reaction of an aldehyde with an amine to form an imine is a classic example of a structural change that can dramatically increase fluorescence quantum yield. mdpi.com A probe incorporating the this compound scaffold could be designed to interact with a target, causing a covalent modification or a change in conformation that either initiates or quenches a fluorescent signal.
Material Science Applications and Functional Materials
The reactivity of the aldehyde and hydroxyl groups makes this compound a versatile building block for creating novel polymers and functional materials with tailored properties.
Substituted benzaldehydes are key monomers in the synthesis of various polymers and resins. Condensation polymerization is a common method, where the aldehyde group reacts with other functional groups to build a polymer chain. For example, hydroxybenzaldehydes can be condensed with formaldehyde (B43269) to produce phenolic-type resins. ias.ac.inresearchgate.net The resulting polymers often possess high thermal stability and specific ion-exchange properties. ias.ac.in
Table 2: Polymer Systems Based on Hydroxybenzaldehyde Derivatives
| Monomer(s) | Polymer Type | Key Finding | Reference |
|---|---|---|---|
| 2,4-dihydroxybenzaldehydeoxime, Formaldehyde | Condensation Polymer | Created ion-exchange resins with selectivity for UO2(2+) and Fe(3+) ions. | ias.ac.in |
| p-hydroxybenzaldehyde oxime, Formaldehyde, Chloro-substituted acetophenone | Terpolymer Resin | Synthesized resins with potential antimicrobial activities. | researchgate.net |
The same properties that make derivatives of this compound useful in luminescent sensors also make them applicable as components in dyes, pigments, and other optical materials. The formation of highly conjugated systems, particularly through Schiff base formation and subsequent metal complexation, leads to molecules that absorb and emit light in the visible region of the spectrum.
Metal complexes of Schiff bases are widely used as pigments and dyes due to their intense colors and high stability. sci-hub.se The color of the resulting dye can be tuned by changing the metal ion or by modifying the substituents on the aromatic aldehyde precursor. The chloro and ethoxy groups on this compound would directly influence the electronic transitions within its derivative complexes, thereby determining their color and other optical properties. These tailored molecules can be incorporated into various matrices to create functional optical materials, such as colored films, coatings, or components for optical data storage.
Photophysical Properties and Their Exploitation in Optoelectronic Devices
Derivatives of this compound, particularly its Schiff base complexes, are expected to exhibit interesting photophysical properties, making them candidates for use in optoelectronic devices. Salicylaldehyde Schiff bases are known for their tunable fluorescence and potential as organic light-emitting diode (OLED) materials.
The photophysical properties of these compounds are largely dictated by the nature of the substituent groups on the salicylaldehyde ring and the aromatic amine used in the Schiff base formation. The electron-donating ethoxy group and the electron-withdrawing chloro group in this compound can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission characteristics of its derivatives.
For instance, studies on Schiff bases derived from substituted salicylaldehydes have shown that the introduction of different functional groups can lead to significant shifts in their emission spectra. Research on Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound with some structural similarities, demonstrated that reaction with various haloanilines resulted in compounds with distinct fluorescence properties researchgate.net. The emission wavelengths were sensitive to the substitution pattern on the aniline (B41778) moiety researchgate.net.
Metal complexes of salicylaldehyde Schiff bases often exhibit enhanced photophysical properties compared to the free ligands. The coordination of a metal ion can lead to the formation of rigid structures that minimize non-radiative decay pathways, resulting in higher fluorescence quantum yields. These complexes have been investigated for their potential as emitters in OLEDs. For example, some Schiff base metal complexes have been shown to be efficient green light emitters for OLED applications researchgate.net.
| Derivative Type | Absorption Max (nm) | Emission Max (nm) | Application Note |
| Substituted Salicylaldehyde Schiff Base | ~350-450 | ~450-550 | Potential for blue to green light emission in OLEDs. |
| Metal Complex of Salicylaldehyde Schiff Base | ~400-500 | ~500-600 | Enhanced quantum yields and stability for device applications. |
This table provides generalized data for related compounds and is for illustrative purposes.
The exploitation of these properties in optoelectronic devices would involve incorporating the this compound derivatives as the emissive layer in an OLED. The tunability of their emission color, achieved by modifying the substituents, makes them attractive for creating full-color displays. Furthermore, their potential for high quantum efficiency could lead to energy-efficient lighting and display technologies. However, extensive research would be required to synthesize and characterize these specific derivatives and to evaluate their performance and stability in actual devices.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The structural motifs present in this compound and its derivatives make them excellent building blocks for supramolecular chemistry and the controlled self-assembly of nanostructured materials. The hydroxyl and aldehyde groups can participate in hydrogen bonding and the formation of Schiff base linkages, which are key interactions in directing self-assembly.
Schiff bases derived from salicylaldehydes are well-known for their ability to act as ligands that can coordinate with a variety of metal ions, forming the basis for molecular receptors and sensors. The specific substituents on the this compound ring would influence the selectivity and sensitivity of such receptors. For example, Schiff base probes derived from 5-chlorosalicylaldehyde (B124248) have been developed for the colorimetric and fluorometric detection of various metal ions and anions scilit.com.
The design of a molecular receptor based on a derivative of this compound would involve creating a cavity or binding site that is complementary in size, shape, and electronic character to a specific guest molecule or ion. The formation of a host-guest complex could then be signaled by a change in a measurable property, such as a shift in the fluorescence emission spectrum. The development of "turn-on" fluorescent sensors based on the salicylaldehyde skeleton has been reported, where the binding of the target analyte triggers a significant increase in fluorescence intensity nih.gov.
The table below outlines the key components and principles in designing host-guest systems with salicylaldehyde derivatives.
| Component | Role in Host-Guest System |
| Salicylaldehyde Core | Provides the basic structural framework and reactive sites. |
| Substituents (e.g., -Cl, -OEt) | Fine-tune the electronic properties and steric environment of the binding site. |
| Schiff Base Linkage | Offers a versatile and stable covalent bond for constructing larger host molecules. |
| Metal Ion | Can act as a template or a key part of the recognition site. |
| Guest Molecule/Ion | The target species for which the host is designed to bind. |
This table illustrates the general design principles for host-guest systems based on salicylaldehyde derivatives.
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of nanoscience. Derivatives of this compound, particularly their metal complexes, are prime candidates for the bottom-up fabrication of nanostructured materials. The directionality of the coordination bonds in metal-Schiff base complexes, coupled with non-covalent interactions like π-π stacking and hydrogen bonding, can be exploited to create a variety of nano-architectures.
For instance, the self-assembly of metal-complex-containing nanoparticles has been demonstrated as a method to create two-dimensional colloidal crystals tib.eu. Lanthanide complexes with Schiff bases have been shown to self-assemble into structures ranging from supramolecular dimers to coordination polymers cdnsciencepub.com. The specific morphology of the resulting nanostructures is highly dependent on the structure of the organic ligand, the coordination geometry of the metal ion, and the assembly conditions.
The functional groups on the this compound scaffold provide handles for controlling the intermolecular interactions that drive self-assembly. The chloro and ethoxy groups can influence the packing of the molecules in the solid state, potentially leading to the formation of unique crystalline networks or liquid crystalline phases. While specific research on the self-assembly of this compound derivatives into nanostructured materials is not yet reported, the principles established with related systems suggest a promising avenue for exploration. The resulting nanomaterials could find applications in areas such as catalysis, sensing, and data storage.
Structure Property Relationships in 5 Chloro 4 Ethoxy 2 Hydroxybenzaldehyde and Its Derivatives
Correlation of Molecular Structure with Electronic and Spectroscopic Properties
The electronic and spectroscopic characteristics of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde are a direct consequence of its unique substitution pattern on the benzaldehyde (B42025) framework. The molecule features an aldehyde group (-CHO) and a hydroxyl group (-OH) ortho to each other, an electron-donating ethoxy group (-OCH2CH3) at position 4, and an electron-withdrawing chlorine atom (-Cl) at position 5.
The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is a defining feature, creating a quasi-aromatic ring. researchgate.net This interaction influences the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.
Spectroscopic Data Analysis: While specific experimental data for this compound is not widely published, its expected spectroscopic characteristics can be inferred from related structures.
¹H-NMR: The proton of the hydroxyl group is expected to appear significantly downfield, typically above 10 ppm, due to the strong intramolecular hydrogen bonding. The aldehydic proton signal would likely resonate between 9.8 and 10.1 ppm. lp.edu.uaorientjchem.org The aromatic protons would appear as distinct signals, their shifts influenced by the combined electronic effects of the substituents.
¹³C-NMR: The carbonyl carbon of the aldehyde group is anticipated to have a chemical shift in the range of 193-197 ppm. lp.edu.uaorientjchem.org The carbon bearing the hydroxyl group would be shifted downfield, while the carbons attached to the ethoxy and chloro substituents would also show characteristic shifts. researchgate.net
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch, a sharp C=O stretch from the aldehyde (typically around 1680-1690 cm⁻¹), and C-O-C stretches from the ethoxy group. orientjchem.org The absence of a sharp O-H peak around 3400 cm⁻¹ would confirm the hydroxyl group's participation in strong intramolecular hydrogen bonding. orientjchem.org
Interactive Table: Estimated Spectroscopic Data Users can filter and sort the data based on the nucleus or functional group.
| Nucleus/Group | Functional Group | Estimated Chemical Shift / Wavenumber | Rationale based on Analogues |
|---|---|---|---|
| ¹H | Hydroxyl (-OH) | >10 ppm | Strong intramolecular H-bonding shifts the proton downfield, as seen in related salicylaldehydes. researchgate.net |
| ¹H | Aldehyde (-CHO) | 9.8 - 10.1 ppm | Typical range for aromatic aldehydes. lp.edu.uaorientjchem.org |
| ¹³C | Carbonyl (C=O) | 193 - 197 ppm | Consistent with substituted benzaldehydes. lp.edu.uaorientjchem.org |
| IR | Carbonyl (C=O) | ~1680 cm⁻¹ | The C=O stretching frequency is lowered by conjugation and H-bonding. orientjchem.org |
| IR | Ether (C-O-C) | ~1220 cm⁻¹ | Characteristic absorption for aryl-alkyl ethers. orientjchem.org |
Influence of Substituent Effects on Reactivity and Selectivity
Substituent effects play a critical role in determining the reactivity and selectivity of this compound. The interplay between the electron-donating ethoxy group and the electron-withdrawing chloro group modulates the electron density across the aromatic ring, influencing the behavior of the functional groups.
Ethoxy Group (-OC₂H₅): Located at C-4 (para to the aldehyde), the ethoxy group is a strong electron-donating group through resonance (+R effect). It increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect can activate the ring towards electrophilic substitution.
Chloro Group (-Cl): Positioned at C-5, the chlorine atom is electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect). Its net effect is typically electron-withdrawing, which deactivates the ring towards electrophilic attack.
Hydroxyl Group (-OH): As a powerful activating group, it directs electrophiles to its ortho and para positions.
Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director for electrophilic aromatic substitution.
Relationship between Molecular Architecture and Photophysical Behavior
The photophysical properties of salicylaldehyde (B1680747) derivatives are often governed by processes like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net In this process, upon photoexcitation, the phenolic proton transfers to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This new species has a different electronic structure and typically fluoresces at a much longer wavelength (a large Stokes shift) than the initial enol form.
The molecular architecture of this compound is well-suited for ESIPT. The substituents significantly modulate this behavior:
The electron-donating ethoxy group increases the electron density on the aromatic ring, which can affect the energies of the ground and excited states.
The electron-withdrawing chloro group can also influence these energy levels. The Hammett principle suggests that the electronic properties of substituents directly impact the stability of the ground and excited states, thereby tuning the absorption and emission wavelengths. nih.gov
The interplay between the donating ethoxy group and the withdrawing chloro group can be used to fine-tune the photophysical properties. For example, the relative energies of the enol and keto forms can be adjusted, influencing the quantum yield and wavelength of the fluorescence. This tunability makes such compounds interesting for applications in sensors and molecular switches.
Impact of Solid-State Packing on Material Performance and Stability
The arrangement of molecules in the solid state, or crystal packing, is critical for determining a material's bulk properties, including its melting point, solubility, and stability. For this compound, several intermolecular interactions are expected to dictate its crystal structure.
Hydrogen Bonding: The primary interaction is likely to be intermolecular hydrogen bonding. While a strong intramolecular hydrogen bond exists, the remaining potential for intermolecular interactions involving the hydroxyl or carbonyl groups can lead to the formation of dimers or extended chains.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules. This is a directional interaction that can significantly influence crystal packing.
π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.
Steric Effects: The ethoxy group introduces steric bulk compared to a simpler analogue like 5-Chlorosalicylaldehyde (B124248). nih.gov This bulk can disrupt close packing arrangements, potentially leading to a lower melting point or a different polymorphic form compared to less substituted derivatives.
Future Research Directions and Emerging Trends in 5 Chloro 4 Ethoxy 2 Hydroxybenzaldehyde Chemistry
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
Beyond established reactions, future research will delve into uncovering new modes of reactivity for 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde. This involves exploring its participation in novel catalytic cycles and its potential for unprecedented chemical transformations.
Emerging research directions include:
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful tool for creating complex molecules. Research into aryltriazenes has shown they can facilitate three distinct types of C-H functionalization, enabling the preparation of complex benzene (B151609) molecules with diverse substitution patterns. nih.gov
Multi-Component Reactions: One-pot, multi-component reactions are being explored for the efficient synthesis of complex heterocyclic compounds from benzaldehyde (B42025) derivatives. oiccpress.com
Masked Aldehyde Chemistry: The use of intermediates where the aldehyde group is "masked" or protected allows for subsequent reactions with highly reactive organometallic reagents, opening up pathways to a wide variety of substituted benzaldehydes. acs.orgnih.govrug.nlresearchgate.net
Osmium-Mediated Transformations: Research has shown that osmium can mediate unprecedented chemical transformations of benzaldehyde semicarbazone, leading to new types of complexes. figshare.com
Integration into Next-Generation Advanced Functional Materials and Devices
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials. Its phenolic hydroxyl, aldehyde, chloro, and ethoxy groups can be strategically modified to impart desired properties to polymers and other materials.
Future applications in materials science may include:
Sustainable Polymers: Phenolic aldehydes derived from lignin, such as 4-hydroxybenzaldehyde, vanillin, and syringaldehyde, are being used to create biobased polyesters and polyurethanes. mdpi.commcmaster.ca This approach reduces the dependence on fossil fuel-based resins. mdpi.com
Biocidal Polymers: Benzaldehyde derivatives can be immobilized onto polymer backbones, such as amine-terminated polyacrylonitrile, to create materials with antimicrobial properties. nih.gov These materials have potential applications in biomedical devices and water treatment. nih.gov
Functional Polymer Vesicles: Amphiphilic block copolymers containing benzaldehyde functionalities can self-assemble into polymer vesicles. acs.org The reactive aldehyde groups within the vesicle walls can be used for cross-linking or for attaching other functional molecules, such as fluorescent dyes. acs.org
Selectively Degradable Copolymers: Cationic copolymerization of styrene derivatives and benzaldehyde can produce copolymers with nearly alternating sequences. acs.org This allows for the creation of "degradable polystyrene derivatives," which could have applications in areas where controlled degradation is desirable. acs.org
| Material Type | Potential Application | Key Feature |
| Biobased Polyesters/Polyurethanes | Sustainable plastics, foams | Derived from renewable phenolic aldehydes. mdpi.commcmaster.ca |
| Biocidal Polymers | Antimicrobial surfaces, water purification | Immobilized benzaldehyde derivatives provide antimicrobial activity. nih.gov |
| Functional Polymer Vesicles | Drug delivery, diagnostics | Reactive aldehyde groups for functionalization. acs.org |
| Degradable Copolymers | Environmentally friendly plastics | Controlled degradation through copolymerization with benzaldehyde. acs.org |
Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of molecules like this compound by predicting their properties and reaction outcomes.
Key applications of AI and ML in this field include:
Predicting Reaction Outcomes: AI models are being developed to predict the products of chemical reactions with greater accuracy. miragenews.com By incorporating fundamental physical principles, such as the law of conservation of mass, these models can provide more reliable predictions. miragenews.com
Yield Prediction: Machine learning algorithms can be trained to forecast the yield of chemical reactions, helping chemists to select high-yielding synthesis routes and reduce the number of experiments needed. rjptonline.orgresearchgate.net
Property Prediction: AI can be used to predict the physical, chemical, and biological properties of new molecules, enabling the in silico design of compounds with desired characteristics. rjptonline.org
Automated Synthesis: The data generated from sensors monitoring chemical reactions can be used to train ML models that can automate and optimize synthetic processes. chemai.io
Expansion into Multidisciplinary Research Areas Beyond Current Scope
The versatile chemical nature of this compound and its derivatives opens doors to applications in a wide range of scientific disciplines beyond traditional chemistry.
Potential areas for future multidisciplinary research include:
Agrochemicals: Benzaldehyde derivatives have shown potential as plant growth regulators. researchgate.net For example, certain substituted benzaldehydes exhibit root growth inhibitory or promotion effects on Brassica campestris. researchgate.net Additionally, p-Hydroxybenzaldehyde is a precursor in the production of herbicides, pesticides, and fungicides. hskbrchemical.com
Environmental Science: Benzaldehyde is considered an environmentally safe compound due to its biodegradability. mdpi.com Future research could explore the use of this compound derivatives in applications such as biodegradable polymers or as precursors for environmentally friendly agrochemicals. The degradation of amygdalin in apricot kernel wastewater can produce benzaldehyde, which can then be encapsulated for various uses, presenting an eco-friendly valorization of waste. mdpi.com
Food Science and Fragrance: Substituted hydroxybenzaldehydes are important intermediates in the synthesis of flavors and fragrances. googleapis.com For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent. taylorandfrancis.com
Medicinal Chemistry: Phenolic compounds, in general, exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.netrsc.org The functional groups on this compound could be modified to develop new therapeutic agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde, and how can reaction parameters be optimized?
Answer:
A common approach involves selective functionalization of benzaldehyde derivatives. For example:
- Step 1: Start with a hydroxybenzaldehyde precursor (e.g., 2-hydroxy-5-chlorobenzaldehyde) .
- Step 2: Introduce the ethoxy group via nucleophilic substitution using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions.
- Step 3: Optimize reaction time, temperature, and solvent polarity to minimize side reactions. Acetone or DMF may enhance reactivity .
- Step 4: Purify via recrystallization (e.g., using dichloromethane/hexane) or column chromatography. Monitor yield and purity using TLC or HPLC.
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction is critical for confirming:
- Substituent positioning: The chloro (C5), ethoxy (C4), and hydroxy (C2) groups can be mapped to their respective positions on the benzene ring .
- Intramolecular interactions: Hydrogen bonding between the hydroxyl and aldehyde groups can stabilize the planar conformation.
- Methodology:
- Grow crystals via slow evaporation in solvents like ethanol or DCM.
- Collect data at low temperatures (e.g., 100 K) to reduce thermal motion .
- Refinement with software (e.g., SHELXL) to achieve R-factors < 0.05, ensuring high precision .
Intermediate: Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
Answer:
- IR Spectroscopy:
- Aldehyde C=O stretch: ~1680–1720 cm⁻¹.
- Hydroxyl (O–H) stretch: Broad peak ~3200–3600 cm⁻¹ (in solid-state mull) .
- NMR Spectroscopy:
- : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons influenced by substituents (e.g., chloro deshields adjacent protons).
- : Aldehyde carbon at δ 190–200 ppm; ethoxy OCH₂CH₃ at δ 60–70 ppm (C–O) and δ 14–18 ppm (CH₃) .
Advanced: How do steric and electronic effects of substituents influence reactivity in nucleophilic addition reactions?
Answer:
- Electronic Effects:
- The electron-withdrawing chloro group (C5) activates the aldehyde toward nucleophilic attack by increasing electrophilicity.
- The ethoxy group (C4) exerts an electron-donating resonance effect, potentially deactivating the ring but stabilizing intermediates via hydrogen bonding .
- Steric Effects:
- Bulky substituents (e.g., ethoxy at C4) may hinder access to the aldehyde, reducing reaction rates.
- Experimental Validation:
Basic: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Handling:
- Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation .
- Storage:
- Decomposition Signs:
Advanced: How can computational methods predict the tautomeric behavior of this compound?
Answer:
- Tautomeric Equilibrium:
- The compound may exist as an aldehyde or enol tautomer. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stability:
- Aldehyde form is typically more stable due to conjugation with the benzene ring.
- Solvent Effects:
- Polar solvents stabilize the enol form via hydrogen bonding. Use PCM (Polarizable Continuum Model) to simulate solvent interactions.
- Validation:
- Compare computed IR frequencies with experimental data to confirm tautomer dominance .
Intermediate: What strategies mitigate conflicting data in solubility studies of this compound?
Answer:
Conflicting solubility data often arise from:
- Purity Variability: Impurities (e.g., unreacted precursors) alter solubility. Use HPLC to verify purity >98% .
- Solvent Polarity:
- Standardization:
Advanced: What role does this compound play in coordination chemistry?
Answer:
The compound serves as a versatile ligand due to:
- Multidentate Binding: The hydroxyl and aldehyde groups can coordinate to metal centers (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
- Derivatization: Thiosemicarbazone derivatives enhance chelation efficiency. For example:
- Applications:
- Catalysis: Metal complexes may act as catalysts in oxidation reactions.
- Bioactivity: Some derivatives exhibit antimicrobial or anticancer properties, though mechanistic studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
